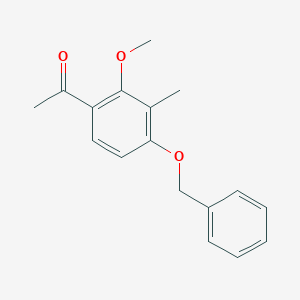

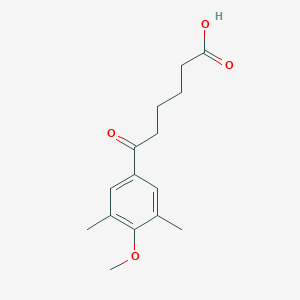

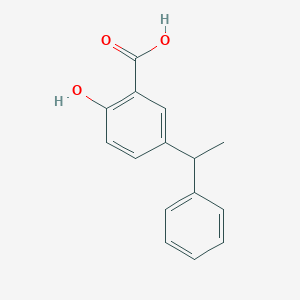

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Overview

Description

"4'-Benzyloxy-2'-methoxy-3'-methylacetophenone" is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structural and chemical properties. This compound falls within the class of acetophenones, which are known for their diverse applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of related compounds has been studied extensively. For example, Alkhathlan (2003) detailed the cyclization of 2-hydroxyacetophenone hydrazones, leading to compounds similar to "4'-Benzyloxy-2'-methoxy-3'-methylacetophenone" (Alkhathlan, 2003). Another study by Tsukayama et al. (1993) explored the palladium-catalyzed coupling reaction, which is a significant method in synthesizing such compounds (Tsukayama, Kikuchi, & Yoshioka, 1993).

Molecular Structure Analysis

The molecular structure of "4'-Benzyloxy-2'-methoxy-3'-methylacetophenone" and its derivatives has been a subject of investigation. Arjunan et al. (2014) performed a study using DFT/B3LYP method to optimize the geometry of a similar compound, 2-hydroxy-4-methoxyacetophenone, providing insights into structural parameters and vibrational frequencies (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).

Chemical Reactions and Properties

The compound exhibits typical reactions characteristic of acetophenones. For instance, Xia (2009) investigated the synthesis of related compounds through microwave-enhanced Aldol condensation, a common reaction pathway for acetophenones (Xia, 2009).

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystal structure are crucial in understanding this compound's behavior in different conditions. Chattopadhyay et al. (2012) conducted a structural study of o-hydroxyacetophenone derivatives, revealing details about the crystal packing and intermolecular interactions, which are vital in understanding physical properties (Chattopadhyay, Ghosh, Mondal, Mukherjee, & Mukherjee, 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and chemical affinity, are significant for practical applications. The research by Nye et al. (2013) on the reaction of 4-methoxyacetophenone under specific conditions provides insights into the chemical behavior and stability of related compounds (Nye, Turnbull, & Wikaira, 2013).

Scientific Research Applications

Synthesis of Benzoxazinones : A study by Alkhathlan (2003) explored the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones, indicating the utility of related compounds in the synthesis of benzoxazinones (Alkhathlan, 2003).

Structural Analysis : Chattopadhyay et al. (2012) conducted a structural study of o-hydroxyacetophenone derivatives, including a compound structurally related to 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone. This study revealed insights into weak intermolecular interactions, essential for understanding molecular arrangements (Chattopadhyay et al., 2012).

Lignin Model Compound Synthesis : Ouyang et al. (2013) synthesized a trimeric lignin model compound, showing the role of similar compounds in modeling complex biological polymers like lignin (Ouyang et al., 2013).

Study of α-Diazoacetophenone Reactions : Yates and Mayfield (1977) investigated the reaction of α-diazoacetophenone with methanolic sodium methoxide. Such studies contribute to the understanding of complex organic reactions and synthesis pathways (Yates & Mayfield, 1977).

Selective O-Alkylation and Dealkylation of Flavonoids : Horie et al. (1997) explored methods for synthesizing trihydroxy-methoxyflavones, indicating the potential for related compounds in flavonoid synthesis (Horie et al., 1997).

Formation Mechanism of p-Methylacetophenone : Ueno et al. (2004) studied the formation mechanism of p-methylacetophenone from citral, showcasing the chemical transformation processes in which related compounds might be involved (Ueno et al., 2004).

Nitroxide-Mediated Photopolymerization : Research by Guillaneuf et al. (2010) on photopolymerization processes provides insights into how similar compounds might be used in advanced polymerization techniques (Guillaneuf et al., 2010).

Mixed-Ligand Methoxy Bonded Oxidovanadium(V) Complexes : A study by Mondal et al. (2008) on oxidovanadium(V) complexes with hydrazone ligands demonstrates the potential use of related compounds in the development of complex metal-organic frameworks (Mondal et al., 2008).

Vibrational, NMR, and Quantum Chemical Studies : Arjunan et al. (2014) investigated the properties of 2-hydroxy-4-methoxyacetophenone, a structurally similar compound, which aids in understanding the physical and chemical properties of related molecules (Arjunan et al., 2014).

Photoremovable Protecting Group for Carboxylic Acids : Research by Zabadal et al. (2001) on photoremovable protecting groups highlights the potential application of similar compounds in photochemical processes in organic synthesis (Zabadal et al., 2001).

Synthesis of Flavone Derivatives : Fukui et al. (1969) demonstrated methods for the synthesis of flavone derivatives, indicating the role of related compounds in the synthesis of complex organic molecules (Fukui et al., 1969).

Electrosyntheses from Carbon Dioxide and Aromatic Ketones : Yuan et al. (2009) explored the electrocarboxylation of aromatic ketones with CO2, providing insights into electrochemical applications of similar compounds (Yuan et al., 2009).

Synthesis of Prenylphenols : A study by Tsukayama et al. (1993) on the synthesis of prenylphenols showcases the utility of related compounds in synthesizing biologically active molecules (Tsukayama et al., 1993).

Orthomanganation of Acetophenones : Cooney et al. (2001) investigated the orthomanganation of meta-substituted acetophenones, providing information on the reactivity of related compounds in complex organic reactions (Cooney et al., 2001).

Sunscreens in Human Plasma and Urine : Janjua et al. (2008) studied the absorption and excretion of chemical UV absorbers, indicating the relevance of related compounds in dermatological applications (Janjua et al., 2008).

Solution Chemistry of Oxovanadium(V) Complexes : Mondal et al. (2009) explored the solution chemistry of quaternary oxovanadium(V) complexes, which is relevant to the study of metal-organic interactions involving related compounds (Mondal et al., 2009).

Photochemistry of Alkoxymethylphenacyl Chloride and Benzoate : Plíštil et al. (2006) investigated the photochemistry of alkoxymethylphenacyl chloride and benzoate, demonstrating potential synthetic applications for related compounds (Plíštil et al., 2006).

Photorelease Studies : Pelliccioli et al. (2001) conducted studies on the photorelease of HCl from o-methylphenacyl chloride, providing insights into the photochemical behavior of similar molecules (Pelliccioli et al., 2001).

Phenolic Metabolites of Clomiphene : Ruenitz et al. (1989) synthesized and studied phenolic metabolites of clomiphene, suggesting potential pharmacological applications of related compounds (Ruenitz et al., 1989).

properties

IUPAC Name |

1-(2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-16(20-11-14-7-5-4-6-8-14)10-9-15(13(2)18)17(12)19-3/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIPVVKYYGZBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352949 | |

| Record name | 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone | |

CAS RN |

118824-96-7 | |

| Record name | 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)